3-Isopropoxyphenylboronic acid
Overview
Description
3-Isopropoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
3-Isopropoxyphenylboronic acid is a reactant used in the synthesis of various compounds, including heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, inhibitors of cholesteryl ester transfer protein (CETP), and selective sphingosine-1-phosphate receptor subtype-1 agonists . These targets play crucial roles in various biochemical processes, including glycogen synthesis, neuronal survival, cholesterol transport, and immune response modulation.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, being an organoboron reagent, participates in the transmetalation step of the SM coupling, where it transfers its organic group to a palladium catalyst .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, affects various biochemical pathways depending on the specific target. For instance, when used in the synthesis of GSK-3 inhibitors, it can impact the glycogen synthesis pathway. Similarly, when used to create modulators of SMN protein, it can influence the survival of motor neurons .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, when used to create GSK-3 inhibitors, it can potentially reduce the activity of GSK-3, thereby increasing glycogen synthesis . When used to synthesize modulators of SMN protein, it can potentially enhance the survival of motor neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions
Biochemical Analysis
Biochemical Properties
3-Isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as glycogen synthase kinase 3 (GSK-3), cholesteryl ester transfer protein (CETP), and sphingosine-1-phosphate receptor subtype-1 (S1P1) agonists . These interactions are crucial for modulating biochemical pathways and cellular processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of proteins involved in cell survival, proliferation, and apoptosis . By inhibiting enzymes like GSK-3, it can affect the Wnt signaling pathway, which is critical for cell differentiation and proliferation. Additionally, its interaction with CETP can influence lipid metabolism and transport within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . For example, its interaction with GSK-3 involves the formation of a reversible covalent bond with the enzyme’s active site, leading to inhibition of its kinase activity. This inhibition can result in altered phosphorylation states of downstream targets, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its inhibitory effects on enzymes like GSK-3 and CETP can persist, but the extent of inhibition may decrease over time due to degradation or metabolic conversion.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain some biological activity . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, with higher concentrations observed in tissues with active transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can localize to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes. The compound’s localization can impact its activity and function, with targeted delivery to specific compartments enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxyphenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl alcohol in the presence of a catalyst. One common method is the esterification of phenylboronic acid with isopropyl alcohol under acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Acetylphenylboronic acid
- 3-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 3-Isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the isopropoxy group provides steric hindrance and electronic effects that can alter the compound’s behavior in synthetic applications. This makes it particularly useful in specific cross-coupling reactions where such modifications are beneficial .
Properties
IUPAC Name |
(3-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVUHVNTYDSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408157 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216485-86-8 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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